molecular formula C19H15Cl2NO3 B11293746 4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11293746
M. Wt: 376.2 g/mol
InChI Key: OCKIVSHSXOVKCV-UHFFFAOYSA-N
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Description

4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with a substituted furan ring and dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the dichlorophenyl group. The benzoic acid moiety is then attached through a series of substitution reactions. Common reagents used in these reactions include organometallic catalysts and halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups .

Scientific Research Applications

4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

4-[[[5-(2,4-dichlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H15Cl2NO3/c20-14-5-7-16(17(21)9-14)18-8-6-15(25-18)11-22-10-12-1-3-13(4-2-12)19(23)24/h1-9,22H,10-11H2,(H,23,24)

InChI Key

OCKIVSHSXOVKCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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